molecular formula C12H14ClNO5S B434166 Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate CAS No. 352668-16-7

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Cat. No.: B434166
CAS No.: 352668-16-7
M. Wt: 319.76g/mol
InChI Key: BBUJYJLXXUEWEX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonylbenzoates It is characterized by the presence of a morpholine ring, a sulfonyl group, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid, morpholine, and methanol.

    Formation of Sulfonyl Chloride: 4-chlorobenzoic acid is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with morpholine to form 4-chloro-3-morpholin-4-ylsulfonylbenzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Lacks the sulfonyl and morpholine groups, resulting in different chemical properties and applications.

    4-Chloro-3-morpholin-4-ylsulfonylbenzoic acid: The acid form of the compound, which has different solubility and reactivity.

    Methyl 4-morpholin-4-ylsulfonylbenzoate: Similar structure but without the chloro substituent, leading to variations in reactivity and biological activity.

Uniqueness

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the morpholine ring improves its solubility and stability.

Properties

IUPAC Name

methyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJYJLXXUEWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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